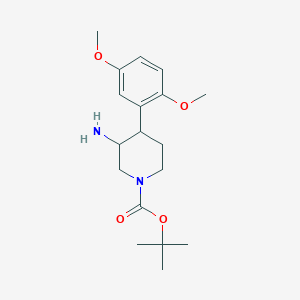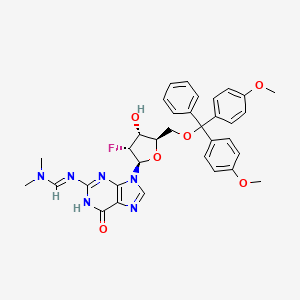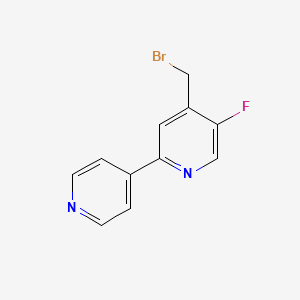![molecular formula C12H15NO2 B13153891 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is a chemical compound that features a pyrrolidine ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxymethyl group on the pyrrolidine ring adds to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method is the reaction of a suitable aldehyde with a pyrrolidine derivative under controlled conditions. For instance, the reaction of benzaldehyde with 3-(hydroxymethyl)pyrrolidine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products Formed
Oxidation: Formation of 2-[3-(Carboxymethyl)pyrrolidin-1-YL]benzaldehyde.
Reduction: Formation of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzaldehyde moiety can participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyrrolidin-1-yl)benzaldehyde
- 2-[3-(Methoxymethyl)pyrrolidin-1-yl]benzaldehyde
- 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide
Uniqueness
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug discovery .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-5-6-13(7-10)12-4-2-1-3-11(12)9-15/h1-4,9-10,14H,5-8H2 |
Clé InChI |
WLFJNTUSQIYFRG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CO)C2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)




![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
